p-Cymene

Description

Historical Context and Current Research Landscape of p-Cymene

Historically, this compound has been recognized as a constituent of essential oils and utilized in traditional medicine and as a flavoring agent. nih.govtaylorandfrancis.com Its presence in plants used for centuries to treat various ailments has contributed to its long-standing, albeit perhaps initially empirical, role in human applications. researchgate.net

The current research landscape surrounding this compound is dynamic and expanding, driven by a growing interest in natural compounds with potential biological activities. Modern academic inquiry into this compound focuses on elucidating its diverse pharmacological properties and exploring its applications in various fields. Studies are actively investigating its antioxidant, anti-inflammatory, antiparasitic, antidiabetic, antiviral, antitumor, antibacterial, and antifungal activities. nih.govresearchgate.netmdpi.comaphrc.org Research also extends to its potential as an analgesic, antinociceptive, immunomodulatory, vasorelaxant, and neuroprotective agent. nih.govresearchgate.netaphrc.org

Beyond its biological properties, current research also explores sustainable methods for this compound production, including the dehydrogenation of terpenes, offering an alternative to traditional petrochemical synthesis routes which can involve hazardous acids. mdpi.comliverpool.ac.uk The potential of microbial fermentation for this compound biosynthesis using renewable precursors like limonene (B3431351) and 1,8-cineole is also a promising research area at the intersection of biology and chemistry. mdpi.com Furthermore, its role as a building block in organic synthesis, including the production of p-cresol (B1678582) and carvacrol (B1668589), remains relevant in the chemical research landscape. taylorandfrancis.com

Significance of this compound as a Monocyclic Monoterpene in Scientific Inquiry

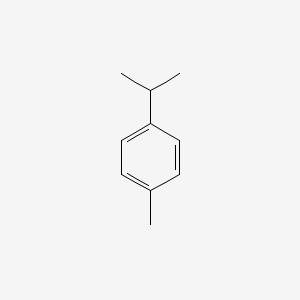

This compound holds significance in scientific inquiry as a representative example of a monocyclic monoterpene. nih.govresearchgate.netaphrc.org Monoterpenes are a class of terpenes that consist of two isoprene (B109036) units and have the molecular formula C10H16. Monocyclic monoterpenes, like this compound, are characterized by a six-membered ring structure.

The study of this compound provides valuable insights into the structure-activity relationships within the monoterpene family. Its relatively simple structure, compared to more complex terpenes, allows researchers to investigate fundamental mechanisms underlying the biological activities observed in many essential oils. Understanding the properties and behavior of this compound contributes to the broader knowledge base regarding the potential of monoterpenes as bioactive compounds. researchgate.net

Research into this compound's interactions with biological systems, such as its high affinity for microbial membranes and its ability to perturb cell membrane potential, offers insights into the mechanisms of action of monoterpenes with antimicrobial properties. mdpi.com

Interdisciplinary Relevance of this compound in Chemical and Biomedical Sciences

The relevance of this compound spans across chemical and biomedical sciences due to its natural abundance, chemical structure, and observed biological activities.

In chemical sciences, this compound serves as a key starting material for the synthesis of other important compounds, such as p-cresol and carvacrol. taylorandfrancis.com Research in catalysis explores efficient and environmentally friendly methods for its production from renewable resources like other cyclic monoterpenes, such as α-pinene and limonene, using bifunctional metal-acid catalysts. liverpool.ac.uk This highlights its importance in sustainable chemistry and the development of greener synthetic routes. Its use as a solvent for dyes, varnishes, and lacquers, as well as in the manufacture of synthetic resins, further underscores its role in various chemical applications. taylorandfrancis.com

In biomedical sciences, this compound is a subject of extensive research due to its reported pharmacological properties. Studies investigate its potential therapeutic applications based on its antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, among others. nih.govresearchgate.netmdpi.comaphrc.org Research findings indicate its ability to modulate oxidative stress and inflammatory responses, which are implicated in various diseases. nih.govtandfonline.comiiarjournals.orgnih.gov For instance, studies in animal models have explored its effects on neurodegenerative conditions like Alzheimer's disease, suggesting potential neuroprotective roles. nih.govtandfonline.comnih.gov Its antinociceptive effects, potentially mediated by the opioid system, are also under investigation for pain management. researchgate.netscielo.br The exploration of organometallic ruthenium complexes containing this compound as potential anticancer agents illustrates its relevance in the development of novel therapeutic strategies. mdpi.comacs.org

The interdisciplinary nature of this compound research is further exemplified by studies investigating its effects on microbial communities and biofilm formation, which have implications for infectious diseases and food safety. mdpi.complos.org

Detailed Research Findings:

Research has provided detailed findings regarding the effects of this compound in various experimental models. For example, a study evaluating the antioxidant potential of this compound in the hippocampus of mice measured levels of lipid peroxidation and nitrite (B80452) content, as well as the activity of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD). The results showed a significant decrease in lipid peroxidation and nitrite content and an increase in SOD and CAT activity at tested doses, suggesting an in vivo antioxidant role. tandfonline.comnih.govresearchgate.net

| Parameter | Control Group | This compound (50 mg/kg) | This compound (100 mg/kg) | This compound (150 mg/kg) |

|---|---|---|---|---|

| Lipid Peroxidation (% decrease) | - | 65.54 | 73.29 | 89.83 |

| Nitrite Content (% decrease) | - | 71.21 | 68.61 | 67.00 |

| SOD Activity (% increase) | - | 22.7 | 33.9 | 63.1 |

| CAT Activity (% increase) | - | 119.25 | 151.83 | 182.70 |

Data adapted from a study on the antioxidant potential of this compound in mice hippocampus. tandfonline.comresearchgate.net

Another area of detailed research involves the antimicrobial activity of this compound. Studies have shown its effectiveness against various microorganisms, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. mdpi.com Its ability to perturb microbial membranes is considered a key mechanism for this activity. mdpi.com

Research in cancer treatment explores the antiproliferative effects of this compound and its potential mechanisms, such as the inhibition of apoptosis and induction of cell cycle arrest. nih.govresearchgate.netaphrc.org Studies are also investigating the potential of organometallic compounds formed with this compound and metals like ruthenium for their anticancer properties. mdpi.comacs.org

The study of this compound's metabolism in bacteria, such as Burkholderia xenovorans LB400, provides insights into its environmental fate and the microbial pathways involved in its degradation. plos.org This research has shown that this compound can induce a stress response in bacteria and affect processes like biofilm formation. plos.org

| Microorganism | This compound Activity | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Effective | mdpi.com |

| Escherichia coli | Effective | mdpi.com |

| Staphylococcus aureus | Effective | mdpi.com |

Selected examples of microorganisms against which this compound has shown activity.

These detailed research findings highlight the multifaceted nature of this compound and its continued importance as a subject of academic investigation across chemistry and biomedical sciences.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPZCAJZSCWRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14, Array | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026645 | |

| Record name | p-Cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-cymene is a colorless liquid with a mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a mild pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow mobile liquid; citrusy aroma reminiscent of lemon | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cymene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

351 °F at 760 mmHg (USCG, 1999), 177.10 °C, 176.00 to 178.00 °C. @ 760.00 mm Hg, 177 °C | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

117 °F (USCG, 1999), 117 °F (closed cup), 117 °F (open cup), 47 °C c.c. | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 23.4 mg/L at 25 °C, Miscible with ethanol, acetone, benzene, carbon tetrachloride and petroleum ether, 0.0234 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.002, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cymene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8573 g/cu cm at 20 °C, Relative density (water = 1): 0.85, 0.853-0.855 | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cymene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.62 (Air = 1), Relative vapor density (air = 1): 4.62 | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.46 [mmHg], 1.50 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200 | |

| Record name | p-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless transparent liquid | |

CAS No. |

99-87-6, 4939-75-7 | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cymene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cymene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylbenzyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004939757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-CYMENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cymene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CYMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G1C8T1N7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-90.2 °F (USCG, 1999), -68.9 °C, -68 °C | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Green Chemistry Approaches for P Cymene Production

Catalytic Dehydroisomerization of Renewable Monoterpenes to p-Cymene

Renewable monoterpenes, such as limonene (B3431351) and α-pinene, readily available from natural sources like citrus fruits and pine trees, serve as promising feedstocks for this compound synthesis via catalytic dehydroisomerization. This process typically involves the isomerization of the monoterpene followed by dehydrogenation to form the aromatic this compound structure. mdpi.comresearchgate.netliverpool.ac.uk Bifunctional catalysts possessing both acidic and dehydrogenation sites are often employed to facilitate this two-step reaction. mdpi.comresearchgate.netliverpool.ac.uk

Conversion of Limonene to this compound: Catalytic Pathways and Selectivity

The dehydroisomerization of limonene to this compound proceeds through a reaction network that begins with the isomerization of limonene to various p-menthadiene isomers, such as terpinolene, α-terpinene, and γ-terpinene. mdpi.commdpi.com These cyclic dienes subsequently undergo dehydrogenation to yield this compound. mdpi.comliverpool.ac.uk

Various catalytic systems have been investigated for this transformation. Silica-supported zinc oxide (ZnO/SiO2) has demonstrated high activity and selectivity in the gas phase. For instance, using a 30%ZnO/SiO2 catalyst at 325 °C and a WHSV of 0.080 h⁻¹, 100% limonene conversion and 100% this compound selectivity were achieved. mdpi.com The selectivity to this compound over ZnO/SiO2 catalysts was found to increase with increasing ZnO loading and temperature. mdpi.com

Palladium-based catalysts, such as Pd/HZSM-5 and Pd/Al2O3, are also effective for limonene dehydroaromatization. rsc.orgresearchgate.net Studies with Pd/HZSM-5 have shown that the reaction network involves initial isomerization followed by sequential dehydrogenation. rsc.org The presence of hydrogen in the reaction atmosphere can influence selectivity by accelerating hydrogenation rates on double bonds, although it can also facilitate the isomerization step. rsc.orgresearchgate.net Pd/Al2O3 catalysts have shown high limonene conversion and this compound yield in supercritical alcohol conditions. researchgate.net

Cadmium oxide supported on silica (B1680970) (CdO/SiO2) is another highly efficient bifunctional catalyst, achieving 100% this compound yield from more reactive monocyclic terpenes like limonene at lower temperatures (200–250 °C) and WHSV values (0.040–0.080 h⁻¹) compared to bicyclic monoterpenes. liverpool.ac.uk

Microwave-assisted methods have also been explored for the sustainable production of this compound from limonene, utilizing citrus byproducts as the source. acs.orgunito.it These methods employ mild temperatures and reduced reaction times, aligning with green processing principles. unito.it

The table below summarizes some catalytic systems and their performance in limonene conversion to this compound:

| Catalyst | Temperature (°C) | WHSV (h⁻¹) | Limonene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| 30%ZnO/SiO₂ | 325 | 0.080 | 100 | 100 | 100 | mdpi.com |

| Pd/Al₂O₃ | 245-340 | - | 100 | - | 80 | researchgate.net |

| CdO/SiO₂ | 200-250 | 0.040-0.080 | >95 | 100 | 100 | liverpool.ac.uk |

α-Pinene Dehydroisomerization to this compound: Catalytic Systems and Reaction Mechanisms

The dehydroisomerization of α-pinene to this compound is a bifunctional catalytic process involving the isomerization of the bicyclic α-pinene molecule to monocyclic p-menthadienes, followed by the dehydrogenation of these intermediates to form this compound. mdpi.comresearchgate.netliverpool.ac.ukresearchgate.net The isomerization step typically occurs on the acid sites of the catalyst, while the dehydrogenation takes place on metal or oxo-metal redox sites. mdpi.comresearchgate.net

A variety of heterogeneous catalysts have been reported for this reaction in the gas phase. Silica-supported zinc oxide (ZnO/SiO2) is an efficient noble-metal-free catalyst. mdpi.comresearchgate.net With a 10%ZnO/SiO2 catalyst, a 90% this compound yield at 100% α-pinene conversion was achieved at 370 °C and a WHSV of 0.01–0.020 h⁻¹. mdpi.comresearchgate.net The optimal ZnO loading was found to be 10 wt% for α-pinene conversion. mdpi.com

Other catalysts studied include Cr2O3/Al2O3, zeolite Y, Pd/SiO2, Pd-Zn/Al-SBA-15, and bulk Zn(II)–Cr(III) mixed oxide. mdpi.com Supported palladium catalysts exhibit high activity at lower temperatures (around 300 °C) but may require a continuous hydrogen supply to mitigate coking and deactivation. mdpi.com An optimal acid strength in the catalyst is crucial for selectively cleaving the cyclobutane (B1203170) ring in α-pinene; excessively strong acid sites can lead to undesirable side reactions like oligomerization and cracking, while weak acid sites may result in rapid hydrogenation. researchgate.netgoogle.com

CdO/SiO2 catalysts have also shown high efficiency in α-pinene dehydroisomerization, yielding 91–95% this compound at 325–375 °C and WHSV of 0.010–0.020 h⁻¹. liverpool.ac.uk This catalyst demonstrated stable performance without the need for co-fed hydrogen. liverpool.ac.uk

The use of crude sulfate (B86663) turpentine (B1165885) (CST), which contains α-pinene and β-pinene, as a raw material has shown that high yields of this compound can be obtained, although the presence of sulfur in CST can be a drawback. researchgate.netgoogle.com

The table below presents performance data for selected catalysts in α-pinene dehydroisomerization:

| Catalyst | Temperature (°C) | WHSV (h⁻¹) | α-Pinene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| 10%ZnO/SiO₂ | 370 | 0.010-0.020 | 100 | 90 | 90 | mdpi.comresearchgate.net |

| Cr₂O₃/Al₂O₃ | 390–460 | - | - | - | 53 | mdpi.com |

| Zeolite Y | 300 | - | - | - | 54 | mdpi.com |

| Pd/SiO₂ | 300 | - | - | - | 67 | mdpi.com |

| Pd-Zn/Al-SBA-15 | 300 | - | - | - | 77 | mdpi.com |

| Zn(II)–Cr(III) oxide | 350 | - | - | - | 78 | mdpi.com |

| CdO/SiO₂ | 325–375 | 0.010-0.020 | >95 | 91-95 | 91-95 | liverpool.ac.uk |

Perillyl Alcohol Catalytic Dehydration and Isomerization to this compound

Perillyl alcohol, a metabolite of limonene, can be catalytically converted to this compound through a process involving dehydration and isomerization. usda.govusda.govresearchgate.net This route presents a renewable and sustainable alternative to petrochemical-based synthesis. usda.govresearchgate.net

Research has shown that para-toluenesulfonic acid (pTsOH) is an effective catalyst for this transformation. usda.govresearchgate.neta-z.lu High yields of this compound, up to 91.1%, have been achieved using 2.0 mol % pTsOH catalyst in toluene (B28343) at 110 °C. usda.govresearchgate.neta-z.luresearchgate.net Lower reaction temperatures, catalyst loadings, or starting concentrations can result in reduced yields and longer reaction times. usda.gova-z.luresearchgate.net

The conversion of perillyl alcohol to this compound using catalytic pTsOH has demonstrated favorable atom and carbon economies, indicating a green and sustainable process. usda.gova-z.lu However, when attempting the dehydroisomerization of limonene or alpha- and beta-pinene (B31000) under similar conditions with pTsOH, competing side reactions, particularly oligomerization, were strongly favored due to the strong Brønsted acidity of the catalyst, suppressing this compound yield. usda.gova-z.luresearchgate.net

Biomass-Derived this compound Synthesis

The synthesis of this compound from biomass-derived feedstocks is gaining significant attention as a sustainable alternative to traditional petrochemical routes. This approach leverages the abundance of renewable carbon sources and contributes to a circular economy. in-part.comeuropa.euinnoget.com

Utilization of Industrial Waste and Renewable Biomass Resources

Various industrial waste products and renewable biomass resources can serve as feedstocks for this compound production. Crude gum turpentine and citrus oil, generated as waste or byproducts in the paper and citrus juice industries, respectively, are valuable and low-cost starting materials containing monoterpenes like alpha-pinene (B124742) and limonene. in-part.comeuropa.euinnoget.com The utilization of these waste streams provides a sustainable pathway and adds economic value to industrial byproducts. in-part.comeuropa.euinnoget.com

Waste tires have also been explored as a source for renewable this compound production through a selective catalytic hydrogenation and dehydrogenation process. osti.govosti.gov This innovative approach addresses the environmental concern of waste tire management while yielding valuable chemicals. osti.gov

Catalytic Approaches for Sustainable this compound Production from Bio-based Feedstocks

Sustainable catalytic approaches are crucial for efficiently converting bio-based feedstocks into this compound. The catalytic dehydroisomerization of monoterpenes discussed earlier is a prime example of utilizing renewable resources like limonene and alpha-pinene from biomass. mdpi.comresearchgate.netliverpool.ac.uk

Innovative procedures for synthesizing this compound from biomass-derived monoterpenes involve the use of specific catalytic systems and reaction conditions. One such method utilizes dimethyl sulfoxide (B87167) as an oxidizing agent and solvent in the presence of a molybdenum catalyst. in-part.comeuropa.euinnoget.com This approach offers advantages in terms of selectivity, low toxicity, and ease of purification, overcoming issues associated with previous techniques like the generation of isomeric mixtures and sensitivity to sulfur. in-part.comeuropa.euinnoget.com The use of a dioxomolybdenum(VI) catalyst in this procedure has been highlighted. in-part.cominnoget.com

Catalytic hydrotreating processes have been applied to waste tires to produce sulfur-free this compound. osti.govosti.gov Catalysts like Pd/C have shown high selectivity and complete conversion of limonene (as a model compound for waste tire components) to this compound under specific reaction conditions. osti.govosti.gov

The development of catalytic aerobic oxidation processes for converting bio-p-cymene into other valuable bio-based chemicals, such as terephthalic acid, p-toluic acid, and p-methylacetophenone, further enhances the sustainability of the this compound production value chain within a terpene-based biorefinery concept. bath.ac.uksci-hub.seacs.org

| Feedstock Source | Catalyst System(s) | Key Features / Advantages | Reference |

| Crude gum turpentine, Citrus oil | Molybdenum catalyst (e.g., Dioxomolybdenum(VI)) + DMSO | Sustainable, economically competitive, high selectivity, low toxicity, sulfur-resistant | in-part.comeuropa.euinnoget.com |

| Waste tires | Pd/C, Pt/C | Selective hydrogenation/dehydrogenation, sulfur-free product, waste valorization | osti.govosti.gov |

| Limonene (from citrus waste) | ZnO/SiO₂, Pd/HZSM-5, CdO/SiO₂, Microwave-assisted methods | Efficient dehydroisomerization, utilization of waste, green processing | mdpi.comliverpool.ac.ukrsc.orgunito.it |

| α-Pinene (from turpentine) | ZnO/SiO₂, CdO/SiO₂, Pd-based catalysts | Efficient dehydroisomerization, utilization of renewable resource | mdpi.comresearchgate.netliverpool.ac.uk |

| Perillyl Alcohol | pTsOH | High yield, good atom and carbon economy | usda.govresearchgate.neta-z.lu |

Microbial Biosynthesis and Fermentation Pathways for this compound

Microbial biosynthesis offers a sustainable and environmentally friendly route for producing terpenes, including precursors to this compound. dntb.gov.ua This method leverages microorganisms to convert renewable biomass into valuable chemicals. mdpi.comdntb.gov.ua

Engineered Microbial Platforms for Limonene and 1,8-Cineole Conversion to this compound

Engineered microbial platforms have been developed for the production of monoterpene intermediates like limonene and 1,8-cineole, which can subsequently be converted to this compound. mdpi.comdntb.gov.uanih.gov Research has demonstrated the ability to engineer Escherichia coli strains to produce both limonene and 1,8-cineole through the mevalonate (B85504) (MVA) pathway. dntb.gov.uanih.gov For instance, engineered E. coli strains expressing the MVA pathway have achieved titers of approximately 600 mg/L for limonene and 650 mg/L for 1,8-cineole from glucose as a carbon source. nih.gov Further optimization of these microbial systems has focused on enhancing the production of these intermediates for subsequent conversion to this compound. nih.gov The development of microbial platforms enables the conversion of limonene and 1,8-cineole to this compound through techniques like fed-batch fermentation, representing a convergence of biology and chemistry. mdpi.com

Precursor Prioritization in Integrated Biocatalytic-Chemical Routes for this compound

The synergistic application of biological and chemical catalysis is a significant strategy for the efficient conversion of renewable biomass into chemicals. dntb.gov.uanih.govresearchgate.netresearchgate.netnih.govescholarship.org A critical aspect of this integrated approach is determining the most appropriate intermediate to transition from biological production to chemical synthesis. dntb.gov.uanih.govresearchgate.netresearchgate.netnih.govescholarship.org Studies comparing limonene and 1,8-cineole as bio-derived precursors for this compound synthesis have been conducted using integrated biosynthesis and heterogeneous catalysis. dntb.gov.uanih.govresearchgate.netnih.govescholarship.org

In one study, limonene and 1,8-cineole were produced biologically via the mevalonate pathway, achieving titers of 0.605 g/L and 1.052 g/L, respectively. dntb.gov.uanih.govresearchgate.netnih.govescholarship.org This difference in titer was found to correlate with the toxicity of these compounds to the producing microorganisms. dntb.gov.uanih.govresearchgate.netnih.govescholarship.org When these biological precursors were subjected to catalytic conversion using hydrogenation/dehydrogenation metals on supports with acid sites, both were converted to this compound with similar yields under equivalent reaction conditions. dntb.gov.uanih.govresearchgate.netnih.gov Based on these findings, targeting 1,8-cineole was identified as a more promising strategy due to its higher biological titer and lower toxicity to the microorganisms, followed by catalytic conversion to this compound. dntb.gov.uanih.govresearchgate.netnih.govescholarship.org Further optimization of 1,8-cineole biological production through fed-batch fermentation has resulted in a titer of 4.37 g/L, representing a notable achievement in microbial production. dntb.gov.uanih.govresearchgate.netnih.govescholarship.org This research highlights the value of prioritizing precursors early in the development of integrated biology-chemistry routes for efficient biobased molecule production. dntb.gov.uanih.govresearchgate.netnih.govescholarship.org

Optimization of Reaction Conditions and Catalyst Development

Optimizing reaction conditions and developing effective catalysts are crucial for improving the efficiency and selectivity of this compound synthesis, particularly from renewable feedstocks.

Role of Zeolites and Metal-Oxide Catalysts in this compound Synthesis

Zeolites and metal oxides play a significant role as catalysts in the synthesis of this compound. mdpi.comresearchgate.net For instance, in the alkylation of toluene with propylene (B89431) to produce this compound, the catalytic performance of various zeolites, including ZSM-5, MOR, SAPO-11, MCM-22, and β zeolite, has been investigated. scientific.net Loading metallic oxides onto zeolites has been shown to improve their selectivity for this compound. scientific.net Modified β zeolite, in particular, has demonstrated high toluene conversion and this compound selectivity in this reaction. scientific.net

In the dehydrogenation of terpenes, zeolites and alkali metals have been used as catalysts for liquid-phase reactions, offering milder conditions, although the this compound yield may not be ideal. mdpi.commdpi.com Metal oxides, on the other hand, are effective catalysts for gas-phase dehydrogenation, achieving high conversion rates but often requiring higher reaction temperatures and more complex equipment, leading to increased production costs. mdpi.commdpi.com Bifunctional metal-acid catalysts, such as silica-supported ZnO and CdO, have been developed for the dehydroisomerization of cyclic monoterpenes to this compound. researchgate.netliverpool.ac.uk These catalysts facilitate a two-step mechanism involving the isomerization of the monoterpene on Brønsted acid sites followed by dehydrogenation on oxo-metal sites. liverpool.ac.uk ZnO/SiO₂ and CdO/SiO₂ catalysts have shown excellent yields (90-100%) in converting various monoterpenes, including limonene, to this compound in the gas phase. researchgate.netliverpool.ac.uk

Application of Molybdenum and Palladium-Based Catalysts

Molybdenum and palladium-based catalysts are actively explored for this compound synthesis, particularly from renewable sources. A sustainable procedure for synthesizing this compound from biomass-derived monoterpenes utilizes dimethyl sulfoxide as an oxidizing agent and a dioxomolybdenum(VI) catalyst. europa.euin-part.com This method offers advantages such as overcoming issues related to isomeric mixture generation, sulfur sensitivity, and the use of toxic products. europa.euin-part.com It is described as efficient, safe, and sustainable, yielding pure this compound through a simple distillation process. europa.euin-part.com

Palladium has been widely reported as a highly effective catalyst for the dehydrogenation of limonene to produce this compound, often supported on various materials. nih.gov Supported palladium is among the most commonly used catalysts for this transformation. nih.gov Studies have investigated palladium supported on SiAl, γ-Al₂O₃, and SiO₂ for the conversion of both limonene and 1,8-cineole to this compound. dntb.gov.uanih.gov Pd/Al₂O₃ and Pd/SiAl catalysts have shown high reactivity for both precursors, with initial this compound yields over 93 wt%. dntb.gov.uanih.gov Palladium has also been utilized for the conversion of 1,8-cineole to this compound. mdpi.comnih.gov The use of palladium nanoparticles modified covalent triazine frameworks is also being explored as highly efficient catalysts for the dehydrogenation of dipentene (B1675403) (racemic limonene) for this compound production under mild conditions. mdpi.com

Mitigation of Isomeric Mixtures and Sulfur Sensitivity in this compound Synthesis

Traditional methods for this compound production, such as the alkylation of toluene with propylene, often result in the formation of isomeric mixtures (o-, m-, and this compound), necessitating costly separation procedures to obtain pure this compound. europa.euin-part.comcore.ac.uk The close boiling points of these isomers make their separation challenging. core.ac.uk The development of selective synthesis methods is crucial to mitigate the formation of unwanted isomers. europa.euin-part.comcore.ac.uk

Chemical Transformations and Derivative Synthesis of P Cymene

Oxidation Reactions of p-Cymene

Oxidation is a key transformation applied to this compound, enabling the synthesis of several important oxygenated derivatives. These reactions can be influenced by factors such as the type of oxidant, concentration of acid, reaction time, temperature, and solvent. researchgate.netscientific.net

Selective Oxidation to p-Cymen-8-ol and Related By-products

Selective oxidation of this compound can yield p-cymen-8-ol. Studies have explored the chemical oxidation of this compound using various oxidants. researchgate.netscientific.net Under specific conditions, such as using potassium permanganate (B83412) as the oxidant in a water and acetic acid mixture at 80 °C for 9 hours, a this compound conversion of 92.21% and a p-cymen-8-ol selectivity of 69.65% have been reported. researchgate.netscientific.net

By-products observed during the oxidation of this compound can include p-isopropyl benzoic acid, p-isopropyl benzaldehyde (B42025), and p-methyl acetophenone (B1666503). researchgate.netscientific.net For instance, in vapor phase oxidation with CO2-free air in the temperature range of 200 to 400 °C, major products included 4-methylacetophenone, 4-isopropyl benzaldehyde, and p-isopropyl benzoic acid. researchgate.net

Data from a study on the chemical oxidation of this compound using potassium permanganate highlights the conversion and selectivity under specific conditions:

| Parameter | Value |

| Oxidant | Potassium permanganate |

| This compound:KMnO4 Ratio | 1:3 (molar) |

| H2SO4:KMnO4 Ratio | 0.13:1 (molar) |

| Solvent | Water and acetic acid (1:1, v/v) |

| Temperature | 80 °C |

| Reaction Time | 9 hours |

| This compound Conversion | 92.21 % |

| p-Cymen-8-ol Selectivity | 69.65 % |

Formation of p-Isopropyl Benzoic Acid, p-Isopropyl Benzaldehyde, and p-Methyl Acetophenone

Beyond p-cymen-8-ol, oxidation pathways of this compound lead to the formation of other oxygenated compounds, including p-isopropyl benzoic acid, p-isopropyl benzaldehyde (cuminaldehyde), and p-methyl acetophenone. researchgate.netscientific.net These compounds are significant intermediates. For example, catalytic aerobic oxidation of this compound can yield p-methyl acetophenone and p-isopropyl benzoic acid. acs.org One oxidation pathway involves the benzylic oxidation of the methyl group of this compound to form p-isopropyl benzaldehyde, which is then further oxidized to p-isopropyl benzoic acid. acs.org Another pathway involves the oxidation of the isopropyl group. acs.org

Studies on catalytic atmospheric-pressure aerobic oxidation of this compound have shown the formation of p-methyl acetophenone as a major product under certain conditions. acs.org Using a Co(OAc)2/Mn(OAc)2 catalyst system in acetic acid at 120 °C under 1 atm O2 for 48 hours resulted in p-methyl acetophenone in 20% yield. acs.org Elevated-pressure aerobic oxidation has also been investigated for converting this compound to terephthalic acid, with p-isopropyl benzaldehyde and p-isopropyl benzoic acid identified as intermediates. acs.org

Derivatization of this compound for Structure-Activity Relationship Studies

The modification of this compound's structure through derivatization is a valuable approach for investigating structure-activity relationships, particularly concerning biological activities and sensory properties like odor.

Synthesis of this compound-2-carboxamide Derivatives

Derivatives of this compound-2-carboxamide have been synthesized, indicating research into modifying the this compound scaffold at different positions. Examples found in chemical databases include this compound-2-carboxamide, 3-hydroxy-N-(2-hydroxyethyl)-, diacetate and this compound-2-carboxamide, 3-hydroxy-N-phenethyl-. nih.govscitoys.com Another related compound is Butyl 3-(2-(dimethylamino)ethoxy)-p-cymene-2-carboxylate. scitoys.com While specific detailed research findings on structure-activity relationships for these exact derivatives within the search results are limited, their synthesis suggests exploration into the effects of substitutions on the this compound core.

Structural Modification to Oxygenated Monoterpenoids and Odor Activity

Structural modifications of this compound have been undertaken to synthesize oxygenated monoterpenoids and study their odor activity. acs.orgnih.govx-mol.com Research has focused on understanding the relationship between chemical structure and odor qualities in this class of compounds. acs.orgnih.govx-mol.comresearchgate.net For instance, 19 structurally related derivatives of this compound, starting from thymol (B1683141) and carvacrol (B1668589) (which are structurally related to this compound), were synthesized and characterized to gain insights into structure-odor relationships leading to specific odor profiles like "pencil-like" and "woody" odors. acs.orgnih.govx-mol.com These studies determined odor thresholds and recorded smell descriptors, linking them to structural motifs. acs.orgnih.govx-mol.comresearchgate.net The synthesized compounds exhibited odor thresholds ranging from 2.0 ng/L air to 388.8 ng/L air. acs.orgnih.govx-mol.com

Conversion of this compound to Value-Added Chemical Intermediates

This compound serves as a starting material for the synthesis of various value-added chemical intermediates used in different industries. It can be converted into compounds typically derived from petroleum-based sources. researchgate.netmdpi.com

Key intermediates synthesized from this compound through oxidation include p-cresol (B1678582), 4-methyl acetophenone, 4-isopropyl benzyl (B1604629) alcohol, 4-isopropyl benzaldehyde, and 4-isopropyl benzoic acid. sigmaaldrich.comscientificlabs.comodowell.com These intermediates find applications in areas such as the production of perfumes, fungicides, pesticides, and antioxidants like butylated hydroxytoluene (BHT). researchgate.netmdpi.com

The conversion of limonene (B3431351), a renewable monoterpene, into this compound is considered a promising green route, further highlighting this compound's role as an intermediate derived from bio-based feedstocks. researchgate.netmdpi.com Subsequently, this bio-based this compound can be catalytically upgraded into intermediates like terephthalic acid and p-methylacetophenone. acs.org

The dehydrogenation of dipentene (B1675403) (limonene) is another vital approach for synthesizing this compound in the chemical industry, utilizing a low-cost, renewable feedstock. researchgate.netmdpi.com Catalysts like palladium-loaded covalent triazine frameworks (Pd/CTF) have shown high efficiency in this conversion, achieving 100% conversion of dipentene and 96% selectivity for this compound under specific reaction conditions (220 °C, 0.1 MPa Ar gas). mdpi.com

Microbial transformation studies also explore the conversion of this compound into various metabolites, such as p-cymen-8-ol and cumin alcohol, using microorganisms like Phanerochaete chrysosporium. dergipark.org.tr

Here is a summary of some value-added chemical intermediates derived from this compound:

| Intermediate | Potential Applications |

| p-Cymen-8-ol | Intermediate in fragrance chemical preparation. google.com |

| p-Isopropyl Benzoic Acid | Intermediate in the synthesis of various products. sigmaaldrich.comscientificlabs.comodowell.com |

| p-Isopropyl Benzaldehyde | Intermediate in the synthesis of various products, flavorings, and fragrances. sigmaaldrich.comscientificlabs.comodowell.commdpi.com |

| p-Methyl Acetophenone | Intermediate in the manufacture of active pharmaceutical ingredients, perfumes, and cosmetics. sigmaaldrich.comscientificlabs.comodowell.comfishersci.se |

| p-Cresol | Used in the production of antioxidants like BHT. mdpi.com |

| Terephthalic Acid | Aromatic monomer. mdpi.com |

Pathways to Cuminaldehyde, Cumic Acid, and 4-Hydroxybenzoic Acid

This compound can be converted into cuminaldehyde (4-isopropylbenzaldehyde), cumic acid (4-isopropylbenzoic acid), and 4-hydroxybenzoic acid through different oxidation conditions. researchgate.netresearchgate.net Cuminaldehyde and cumic acid are intermediate products in the microbial degradation pathway of this compound in certain bacteria. nih.govnih.gov Specifically, in Pseudomonas putida F1, the conversion of this compound to p-cumate (B1230055) (cumic acid) involves the oxidation of the methyl group in three steps. researchgate.netasm.org This pathway is initiated by this compound monooxygenase (CymA), which oxygenates the methyl group to form p-cumic alcohol. nih.govnih.gov Subsequently, p-cumic alcohol is oxidized to cuminaldehyde by p-cumic alcohol dehydrogenase (CymB), and cuminaldehyde is further oxidized to p-cumic acid by p-cumic aldehyde dehydrogenase (CymC). nih.govnih.gov

The formation of 4-hydroxybenzoic acid from this compound typically involves more complex pathways, often proceeding through intermediates like p-cumic acid and subsequent ring hydroxylation and side-chain degradation. While direct chemical pathways from this compound specifically to 4-hydroxybenzoic acid are less commonly highlighted as primary products of simple oxidation compared to cuminaldehyde and cumic acid, p-cumic acid can serve as a precursor for further transformations, including those leading to hydroxylated aromatic acids. researchgate.netasm.org

Transformation to p-Cresol and Terephthalic Acid Precursors

This compound is a significant starting material for the synthesis of p-cresol. liverpool.ac.ukbath.ac.ukresearchgate.netacs.orgresearchgate.net p-Cresol is an important intermediate used in the synthesis of antioxidants, such as 2,6-di-tert-butyl-p-cresol. liverpool.ac.uk The conversion of this compound to p-cresol involves oxidative processes. anu.edu.augoogle.com

Furthermore, this compound can be utilized in the synthesis of terephthalic acid (TA), a key monomer for the production of polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netresearchgate.netliverpool.ac.ukbath.ac.ukresearchgate.netacs.orgresearchgate.netmdpi.combham.ac.uk The production of terephthalic acid from this compound typically occurs via oxidation using catalysts. liverpool.ac.ukresearchgate.netacs.orgmdpi.com This oxidation is a complex process involving parallel and consecutive reactions, yielding intermediates such as p-cymenol, p-methylacetophenone, and p-toluic acid, which are subsequently oxidized to terephthalic acid. researchgate.netacs.orgmdpi.com

Research has explored efficient catalytic aerobic oxidation processes for converting this compound into terephthalic acid. For instance, an elevated-pressure catalytic oxidative process using a mixed Co(NO₃)₂/MnBr₂ catalyst system in acetic acid under air (30 bar) at 125 °C for 6 hours achieved a terephthalic acid yield of approximately 70%. acs.org Milder atmospheric-pressure oxidation conditions (100 °C, 1 bar O₂) using a mixed Co(NO₃)₂/MnBr₂ catalytic system have also been reported, likely benefiting from the synergistic action of nitrate (B79036) and bromine radicals. bath.ac.uk

Microbial Biotransformation of this compound to Novel Metabolites

Microbial biotransformation offers an environmentally friendly approach to convert this compound into various metabolites, including novel compounds. More than 30 different bacteria, fungi, and yeast have been evaluated for their ability to biotransform this compound. researchgate.netdergipark.org.trnveo.orgresearchgate.netdergipark.org.tr

Identification of Biotransformation Products by Bacteria, Fungi, and Yeast

Studies have identified a range of metabolites produced from the biotransformation of this compound by different microorganisms. In a 14-day biotransformation period, up to 16 different metabolites were detected using techniques like TLC and GC/MS. researchgate.netdergipark.org.trnveo.orgresearchgate.netdergipark.org.tr

Specific microorganisms have shown distinct metabolic profiles. For example, Aspergillus niger NRRL 326 yielded 1 metabolite, Aspergillus alliaceus NRRL 317 produced 2 metabolites, Phanerochaete chrysosporium BKM-F-1767 resulted in 7 metabolites, and Penicillium claviforme MR376 showed 5 metabolites. dergipark.org.tr

Anaerobic degradation of this compound has also been observed in denitrifying betaproteobacteria. “Aromatoleum aromaticum” pCyN1 specifically formed 4-isopropylbenzyl alcohol and 4-isopropylbenzaldehyde, while “Thauera” sp. strain pCyN2 exclusively produced 4-isopropylbenzylsuccinate and tentatively identified (4-isopropylphenyl)itaconate. asm.orgmpg.de 4-Isopropylbenzoate (cumic acid) was detected in both strains. asm.orgmpg.de

Characterization of p-Cymen-8-ol and Cumin Alcohol as Initial Metabolites

p-Cymen-8-ol and cumin alcohol (4-isopropylbenzyl alcohol) have been characterized as initial metabolites in the microbial biotransformation of this compound by certain fungi, such as Phanerochaete chrysosporium. researchgate.netdergipark.org.trresearchgate.netdergipark.org.trresearchgate.net These hydroxylated products represent the initial steps in the microbial degradation pathways, often involving the oxidation of the methyl or isopropyl side chains.

Formation of Phenolic and Aromatic Acid Metabolites via Microbial Pathways

Microbial pathways for this compound degradation often lead to the formation of phenolic and aromatic acid metabolites. In Pseudomonas putida F1, the pathway proceeds through p-cumate (cumic acid) and then via 2,3-dihydroxy-p-cumate through a series of steps to products like isobutyrate, pyruvate, and acetyl-CoA. nih.govnih.gov The conversion of p-cumate involves p-cumate dioxygenase (CmtA) and 2,3-dihydroxy-2,3-dihydro-p-cumate dehydrogenase (CmtB). nih.gov

Metabolites identified from Penicillium claviforme include phenolic compounds such as 3-methyl phenol (B47542) or 2-methyl phenol, phenylethyl alcohol, and aromatic aldehydes and alcohols like 3-hydroxybenzaldehyde (B18108) or 4-hydroxybenzaldehyde, and 3-hydroxybenzyl alcohol. researchgate.netdergipark.org.trresearchgate.netdergipark.org.tr The formation of these diverse metabolites highlights the different enzymatic capabilities of various microorganisms in transforming the this compound structure.

In some cases, this compound has been reported to be oxidized to p-cresol and cumic acid in biological systems, such as the brushtail possum. anu.edu.au This indicates that similar metabolic products can be generated through both microbial and some mammalian metabolic pathways.

Biological Activities and Pharmacological Mechanisms of P Cymene

Antioxidant Mechanisms and Cellular Protection by p-Cymene

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. iiarjournals.org this compound has demonstrated antioxidant properties through various mechanisms, contributing to cellular protection. mdpi.comaphrc.org

Free Radical Scavenging Activity and Oxidative Stress Reduction

Studies indicate that this compound can act as a free radical scavenger, directly neutralizing reactive species. mdpi.comaphrc.org This activity contributes to the reduction of oxidative stress. For instance, in a study evaluating its effect on lipid peroxidation in mice hippocampus, this compound treatment significantly reduced the levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, and nitrite (B80452) content. tandfonline.comtandfonline.comresearchgate.net This suggests an ability to reduce the formation of reactive species derived from oxygen and nitrogen in vivo. tandfonline.comtandfonline.com

However, some in vitro studies have shown a more varied profile regarding this compound's direct free radical scavenging capabilities, depending on the specific radical-generating system studied. While high concentrations showed a modest effect against H₂O₂ and hydroxyl radicals, it did not prevent the formation of NO and superoxide (B77818) radicals in one study. nih.govufs.br Another in vitro study on mice liver tissue demonstrated that this compound at specific concentrations (40 and 80 µM) significantly reduced malondialdehyde levels. ijsr.in

Table 1: Effect of this compound on Oxidative Stress Markers in Mice Hippocampus

| Marker of Oxidative Stress | This compound Dose (mg/kg) | % Reduction Compared to Control | Source |

| Lipid Peroxidation (TBARS) | 50 | 65.54% | tandfonline.comresearchgate.net |

| 100 | 73.29% | tandfonline.comresearchgate.net | |

| 150 | 89.83% | tandfonline.comresearchgate.net | |

| Nitrite Content | 50 | 71.21% | tandfonline.comresearchgate.net |

| 100 | 68.61% | tandfonline.comresearchgate.net | |

| 150 | 67.00% | tandfonline.comresearchgate.net |

In a hyperlipidemia rat model, this compound significantly reduced intestinal oxidative stress markers, including malondialdehyde (MDA), and increased total antioxidant capacity (T-AOC) and superoxide dismutase (SOD) levels, indicating a reduction in oxidative damage. iiarjournals.orgiiarjournals.orgnih.gov

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct radical scavenging, this compound can also exert antioxidant effects by modulating the activity of endogenous antioxidant enzymes. mdpi.comaphrc.org Studies have shown that this compound treatment can increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). tandfonline.comtandfonline.comresearchgate.net SOD is crucial for catalyzing the dismutation of superoxide into hydrogen peroxide, which is then degraded by CAT. tandfonline.com

In the study on mice hippocampus, this compound at various doses significantly increased the activity of both SOD and catalase. tandfonline.comtandfonline.comresearchgate.net

Table 2: Effect of this compound on Antioxidant Enzyme Activity in Mice Hippocampus

| Enzyme | This compound Dose (mg/kg) | % Increase Compared to Vehicle-Treated Group | Source |

| Superoxide Dismutase (SOD) | 50 | 22.7% | tandfonline.com |

| 100 | 33.9% | tandfonline.com | |

| 150 | 63.1% | tandfonline.com | |

| Catalase (CAT) | 50 | 119.25% | tandfonline.com |

| 100 | 151.83% | tandfonline.com | |

| 150 | 182.70% | tandfonline.com |